molecular formula C22H24ClFN4O B12370013 AD-5584

AD-5584

货号: B12370013
分子量: 414.9 g/mol
InChI 键: PYZYZGZTKGCTOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide is a synthetic small molecule featuring a benzimidazole core, a chemotype of significant interest in medicinal chemistry . The scaffold is recognized for its potential to interact with various biological targets. The molecular structure incorporates key modifications, including a 6-chloro substitution on the benzimidazole ring and a 4-fluorophenyl group, which are common in the design of pharmacologically active compounds aimed at optimizing properties like potency and selectivity . This compound is provided as a high-purity material for use in early-stage research and screening. It is intended for in vitro applications to help scientists explore novel therapeutic avenues, particularly in areas such as oncology and infectious diseases, where related benzimidazole derivatives have shown promise . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

分子式

C22H24ClFN4O

分子量

414.9 g/mol

IUPAC 名称

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide

InChI

InChI=1S/C22H24ClFN4O/c1-27(14-20-25-18-10-7-16(23)13-19(18)26-20)22(29)21(28-11-3-2-4-12-28)15-5-8-17(24)9-6-15/h5-10,13,21H,2-4,11-12,14H2,1H3,(H,25,26)

InChI 键

PYZYZGZTKGCTOY-UHFFFAOYSA-N

规范 SMILES

CN(CC1=NC2=C(N1)C=C(C=C2)Cl)C(=O)C(C3=CC=C(C=C3)F)N4CCCCC4

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

化学反应分析

Types of Reactions

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives .

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole, including N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate potent activity, suggesting their potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundPathogenMIC (μg/mL)Mechanism of Action
7bStaphylococcus aureus0.22Inhibition of cell wall synthesis
10Staphylococcus epidermidis0.25Disruption of membrane integrity

1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly as an inhibitor of Aurora kinases, which are crucial for cell division. Deregulation of these kinases is linked to various cancers. Studies suggest that this compound may inhibit Aurora A kinase activity, leading to reduced proliferation of cancer cells .

Table 2: Anticancer Activity against Various Cell Lines

Cell LineIC50 (μM)Mechanism
MDA-MB-231 (Breast)0.5Aurora kinase inhibition
A549 (Lung)0.3Induction of apoptosis

Inhibition of Pathogenic Mechanisms

2.1 Mycobacterial Inhibition
The compound has shown promise in inhibiting MmpL3, a protein essential for the survival of mycobacteria, including Mycobacterium tuberculosis. This mechanism positions it as a potential candidate for treating tuberculosis and related infections .

Case Study: Efficacy against Mycobacterial Strains
In vitro studies have demonstrated that the compound significantly reduces the viability of M. tuberculosis strains at concentrations below 1 μM, indicating its potential as a therapeutic agent against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzimidazole core or the piperidine side chain can enhance its biological activity and selectivity.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of fluorine at position 4Increased potency against cancer cells
Variation in piperidine substituentsAltered pharmacokinetics and toxicity profile

作用机制

The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

相似化合物的比较

Benzimidazole Derivatives with Triazole Substituents ()

Compounds such as N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-trifluoromethylphenyl)-1H-1,2,3-triazol-1-yl)acetamide (6o) share the benzimidazole core and acetamide linker but differ in substituents. Key distinctions include:

  • Triazole vs. Piperidine : The triazole group in 6o may enhance hydrogen bonding but reduce solubility compared to the piperidine’s tertiary amine.
  • Trifluoromethylphenyl vs.
  • Physical Properties : 6o exhibits a high melting point (288°C), suggesting higher crystallinity than the target compound, which may have lower thermal stability due to flexible piperidine .

Benzimidazole-Pyridazinyl Hybrid ()

N-(1H-benzimidazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide shares the 4-FPh group but replaces piperidine with a pyridazinyl ring. Key differences:

  • Pyridazinyl vs. However, it may reduce membrane permeability compared to piperidine.
  • Biological Implications : Pyridazine derivatives are associated with diverse targets, such as phosphodiesterase inhibition, whereas piperidine-containing compounds often target central nervous system receptors .

Sulfanyl-Linked Benzimidazole Derivatives ()

Compounds like N-(4-fluorobenzyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide feature a sulfanyl (-S-) linker and fluorobenzyl group. Key contrasts:

  • Sulfanyl vs. Acetamide Linker : The sulfanyl group may confer redox sensitivity, affecting metabolic stability.

Quinazolinone-Piperidine Hybrid ()

N-(1-benzylpiperidin-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide replaces benzimidazole with a quinazolinone core. Key differences:

  • Quinazolinone vs. Benzimidazole: Quinazolinones are associated with kinase inhibition (e.g., EGFR), whereas benzimidazoles often target DNA topoisomerases.
  • Substituent Profile: The 6-fluoro and 2-methyl groups on quinazolinone may modulate selectivity compared to the target’s chloro and 4-FPh groups .

Analytical Considerations

  • Structural Elucidation : X-ray crystallography (via SHELX software) is critical for confirming the target compound’s conformation and distinguishing it from isomers .
  • Isomer Discrimination : As seen in fluorophenyl derivatives (), chromatographic techniques (e.g., HPLC-MS) are essential to resolve para-, meta-, and ortho-fluoro isomers, which can exhibit divergent biological activities .

生物活性

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide is a synthetic compound featuring a benzimidazole core, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

Property Details
Molecular FormulaC22H24ClFN4O
Molecular Weight414.9 g/mol
IUPAC NameN-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide
InChI KeyPYZYZGZTKGCTOY-UHFFFAOYSA-N

Antimicrobial Properties

Research has demonstrated that compounds with similar benzimidazole structures exhibit significant antimicrobial activities. For instance, studies have shown that derivatives can possess minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The compound's potential as an enzyme inhibitor, particularly against DNA gyrase and dihydrofolate reductase (DHFR), has also been noted, with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide involves the binding to specific enzymes or receptors, which modulates their activity. This interaction can lead to inhibition of enzymatic functions or alteration of receptor signaling pathways, contributing to its antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives:

  • Antimicrobial Synergy : A study found that certain derivatives exhibited synergistic effects when combined with antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
  • Biofilm Inhibition : The compound has shown significant antibiofilm potential, reducing biofilm formation more effectively than standard treatments .
  • Non-cytotoxicity : Hemolytic assays indicated low toxicity levels, with hemolytic activity ranging from 3.23% to 15.22%, suggesting a favorable safety profile .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。